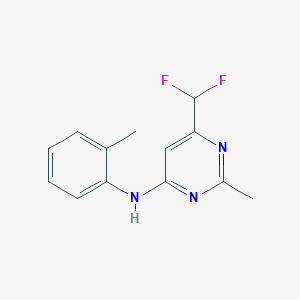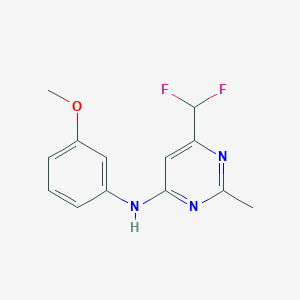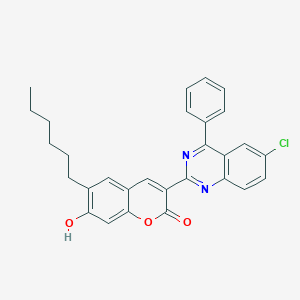![molecular formula C9H6N2O B6484148 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile CAS No. 2548989-33-7](/img/structure/B6484148.png)
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-methylfuran-3-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C9H6N2O and a molecular weight of 158.16 . It is available from various suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a nitrile group (C#N), which is attached to the furan ring via a methylene bridge .Applications De Recherche Scientifique
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile has been used in a variety of scientific research applications, including drug design and development. It has been used as a substrate for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is not fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of hydrogen bonds and other interactions between molecules. Additionally, it is believed to act as an electron acceptor, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Additionally, this compound has been shown to have antioxidant activity, which can help protect against oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile in laboratory experiments is its stability and low toxicity. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile are still being explored. Potential future directions include the use of this compound as a therapeutic agent for the treatment of various diseases, such as cancer, cardiovascular diseases, and autoimmune diseases. Additionally, this compound could be used in the development of new drugs, such as anti-inflammatory drugs, antacids, and anti-arrhythmic agents. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as dyes, pigments, and catalysts.
Méthodes De Synthèse
The synthesis of 2-[(5-methylfuran-3-yl)methylidene]propanedinitrile is accomplished by the reaction of 5-methylfuran-3-ylmethylene chloride with 2-propanedinitrile in the presence of a base such as potassium hydroxide. The reaction is carried out at a temperature of 80-90°C and is typically complete in 3-4 hours. The product is then purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
2-[(5-methylfuran-3-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7-2-8(6-12-7)3-9(4-10)5-11/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFGEJOHOIVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)


![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)
![2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6484157.png)

![4-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6484170.png)
![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B6484176.png)